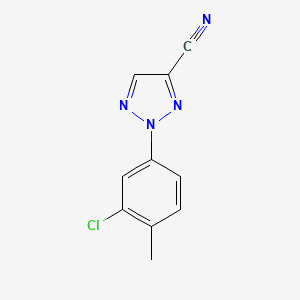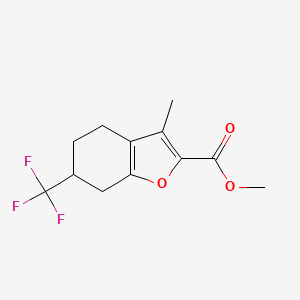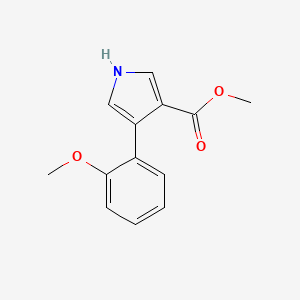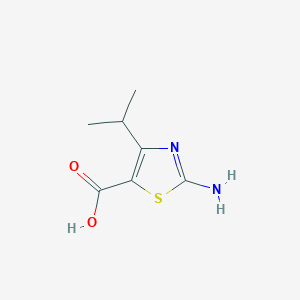![molecular formula C17H14N2O3 B11804804 3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11804804.png)
3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid is a complex heterocyclic compound It features a unique structure that combines a benzyl group, a cyclopentane ring, and an isoxazole ring fused with a pyridine ring
準備方法
The synthesis of 3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction proceeds through several steps, including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination . Industrial production methods may involve similar multicomponent reactions but optimized for larger scale synthesis.
化学反応の分析
3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like Mn(OTf)2 and t-BuOOH.
Reduction: Reduction reactions may involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the benzyl group or the isoxazole ring, often using reagents like alkyl halides or nucleophiles.
Common reagents and conditions for these reactions include sodium alkoxide solutions (sodium ethoxide or sodium methoxide) for cyclocondensation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used to develop fluorescent probes and inhibitors of protein kinases.
作用機序
The mechanism of action of 3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating certain pathways. For example, it may act as an inhibitor of protein kinases by binding to the active site and preventing substrate access .
類似化合物との比較
Similar compounds to 3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid include:
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar core structure but lack the isoxazole ring.
5H-5-Methyl-6,7-dihydrocyclopentapyrazine: This compound has a pyrazine ring instead of an isoxazole ring.
2,3-Cyclopentenopyridine: This compound features a cyclopentane ring fused with a pyridine ring but lacks the benzyl and isoxazole groups.
The uniqueness of this compound lies in its combination of functional groups, which provides distinct chemical and biological properties.
特性
分子式 |
C17H14N2O3 |
|---|---|
分子量 |
294.30 g/mol |
IUPAC名 |
6-benzyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylic acid |
InChI |
InChI=1S/C17H14N2O3/c20-17(21)14-11-7-4-8-12(11)18-16-15(14)13(19-22-16)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,20,21) |
InChIキー |
LWEJHPXDUPIECR-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)N=C3C(=C2C(=O)O)C(=NO3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


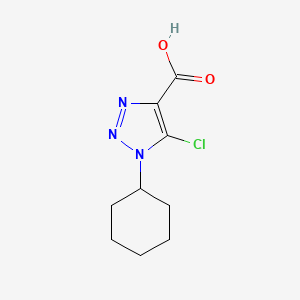

![1-(4-Chloro-2-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11804730.png)
